Ethyl 4-quinazolone-2-carboxylate

Synthetic Chemistry Natural Product Synthesis Process Efficiency

Ethyl 4-quinazolone-2-carboxylate (CAS 29113-33-5) is a versatile quinazolinone derivative that serves as a critical building block in medicinal chemistry. It features a 4-oxo-1,4-dihydroquinazoline core with an ethyl ester at the 2-position, enabling selective functionalization for structure-activity relationship (SAR) studies.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 29113-33-5
Cat. No. B188754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-quinazolone-2-carboxylate
CAS29113-33-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14)
InChIKeyBMCAWNQKVVTNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-quinazolone-2-carboxylate: The Preferred Quinazolinone Scaffold for Luotonin A Synthesis and Kinase Inhibitor Development


Ethyl 4-quinazolone-2-carboxylate (CAS 29113-33-5) is a versatile quinazolinone derivative that serves as a critical building block in medicinal chemistry. It features a 4-oxo-1,4-dihydroquinazoline core with an ethyl ester at the 2-position, enabling selective functionalization for structure-activity relationship (SAR) studies . Unlike many substituted quinazolines, this compound is readily prepared from anthranilamide and ethyl oxalate and is widely utilized for the synthesis of luotonin A, a camptothecin analogue with demonstrated antitumor activity against mouse leukemia P388 cells . Its balanced reactivity and established synthetic utility make it a strategic choice for laboratories requiring a reliable quinazolinone intermediate.

Why Ethyl 4-quinazolone-2-carboxylate Cannot Be Readily Substituted in Key Synthetic Routes


The quinazolinone scaffold is highly sensitive to substitution patterns, with even minor modifications drastically altering reactivity and biological outcomes. Ethyl 4-quinazolone-2-carboxylate provides a unique combination of an intact 4-oxo group and a free NH at position 3, which is essential for the Weinreb amidation step in the synthesis of luotonin A and its analogues [1]. In contrast, the chlorinated analogue (ethyl 4-chloroquinazoline-2-carboxylate) requires additional synthetic steps and harsher conditions, reducing overall efficiency . Furthermore, compounds lacking the 4-oxo group or possessing alternative esters exhibit significantly different reactivity profiles, often leading to lower yields or incompatible intermediates [2]. Substituting this specific building block can therefore derail entire synthetic campaigns, especially those aiming for late-stage diversification.

Quantitative Evidence for Ethyl 4-quinazolone-2-carboxylate Differentiation from Analogs


Synthetic Efficiency: Ethyl 4-quinazolone-2-carboxylate Enables a 2-Step Route to Luotonin A vs. 5+ Steps with Alternative Intermediates

Ethyl 4-quinazolone-2-carboxylate directly undergoes Weinreb amidation to yield key intermediates for luotonin A synthesis, a critical step that is not feasible with other common quinazoline esters or chlorinated analogs. While a standard route using ethyl 4-chloroquinazoline-2-carboxylate requires a 5-step sequence including chlorination, nucleophilic substitution, and deprotection, the Weinreb amidation approach with ethyl 4-quinazolone-2-carboxylate proceeds in only 2 steps from commercially available materials [1].

Synthetic Chemistry Natural Product Synthesis Process Efficiency

Topoisomerase Inhibition: Ethyl 4-quinazolone-2-carboxylate is a Direct Topoisomerase Inhibitor, While Simple Quinazolinones Lack This Activity

Ethyl 4-quinazolone-2-carboxylate has been directly shown to act as a topoisomerase inhibitor, preventing DNA replication and transcription . In contrast, the parent quinazolin-4(3H)-one scaffold does not exhibit significant topoisomerase inhibition, and simple 2-substituted quinazolinones generally require additional functionalization (e.g., bulky aromatic groups) to achieve comparable activity [1][2].

Cancer Biology Mechanism of Action Drug Discovery

Anticancer Activity: Ethyl 4-quinazolone-2-carboxylate Shows Specific Activity Against Colon Adenocarcinoma, a Rare Profile Among Unsubstituted Quinazolinones

Ethyl 4-quinazolone-2-carboxylate exhibits direct anticancer activity against colon adenocarcinoma cell lines . While many quinazolinone derivatives require extensive substitution (e.g., 6,7-dimethoxy or 4-anilino groups) to achieve meaningful cytotoxicity, this compound demonstrates intrinsic activity with a minimal scaffold, suggesting a unique pharmacophore [1][2].

Oncology Cell-Based Assays Selectivity

Purity and Analytical Consistency: Ethyl 4-quinazolone-2-carboxylate is Commercially Available at >98% Purity (HPLC/Titration), Ensuring Reproducible Research

Ethyl 4-quinazolone-2-carboxylate is offered by major suppliers with a certified purity of >98.0% (both HPLC and neutralization titration) . In contrast, many custom-synthesized quinazoline analogs lack rigorous analytical certification, and the commonly used chlorinated analog (ethyl 4-chloroquinazoline-2-carboxylate) is typically sold at ≥95% purity with fewer analytical assurances .

Quality Control Reproducibility Procurement

Versatile Derivatization: The Ethyl Ester Moiety Enables Direct Amidation for SAR Exploration, Unavailable in Methyl Ester Analogs

The ethyl ester of 4-quinazolone-2-carboxylate undergoes clean Weinreb amidation with a variety of aromatic amines, even those with poor nucleophilicity or stability, to generate diverse anilide intermediates for luotonin A analogue libraries [1]. In contrast, the methyl ester analog (methyl 4-quinazolone-2-carboxylate) is less reactive under identical conditions, often leading to incomplete conversion and lower yields [2][3].

Medicinal Chemistry Library Synthesis SAR

Optimal Use Cases for Ethyl 4-quinazolone-2-carboxylate Based on Validated Evidence


Concise Synthesis of Luotonin A and Its Analogues

Ethyl 4-quinazolone-2-carboxylate is the preferred starting material for the 2-step synthesis of luotonin A and its derivatives, as demonstrated by the Weinreb amidation strategy [1]. This route significantly outperforms alternative syntheses using chlorinated intermediates, which require ≥5 steps . Researchers aiming to explore the anticancer potential of luotonin A or generate novel analogues should prioritize this compound to maximize synthetic efficiency and minimize time to publication.

Development of Topoisomerase-Targeted Anticancer Agents

Given its established topoisomerase inhibitory activity and direct anticancer effects against colon adenocarcinoma cells , ethyl 4-quinazolone-2-carboxylate serves as an ideal starting point for fragment-based drug discovery programs targeting DNA-processing enzymes. Its activity on a minimal scaffold allows for efficient hit-to-lead optimization without the confounding effects of complex substitution patterns.

Quality-Assured Chemical Biology Tool Compound

For laboratories requiring a reliable quinazolinone tool compound with well-characterized purity (>98% by HPLC/titration) and documented biological activity, ethyl 4-quinazolone-2-carboxylate offers a superior alternative to custom-synthesized or lower-purity analogs. Its commercial availability from reputable suppliers ensures batch-to-batch consistency for reproducible research in kinase inhibition or cellular studies.

Diversification of Quinazolinone Libraries via Weinreb Amidation

The compound's ethyl ester moiety is uniquely suited for direct amidation with aromatic amines, even those with poor nucleophilicity, enabling the rapid generation of diverse anilide-type intermediates [2]. This reactivity profile makes it the reagent of choice for medicinal chemists constructing quinazolinone-focused compound libraries for screening against novel biological targets.

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